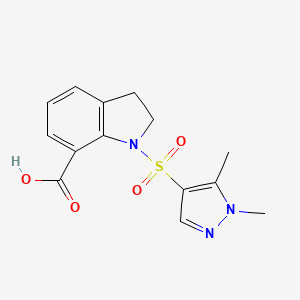![molecular formula C19H21NO6S B6972909 2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid](/img/structure/B6972909.png)
2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid is a complex organic compound with intriguing chemical properties and significant potential applications across various scientific disciplines. Its structure comprises a quinoline moiety, sulfonyl group, methoxyphenyl group, and a hydroxymethyl group, making it a molecule of interest for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid typically involves multiple steps, starting with the quinoline framework. One of the common synthetic routes includes:
Quinoline Synthesis: : The quinoline moiety can be synthesized via the Skraup synthesis, which involves heating aniline, glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Methoxylation: : The methoxy group can be introduced by reacting the phenyl derivative with methoxy chloride in an alkaline medium.
Acylation: : The final acylation step to introduce the acetic acid moiety can be carried out using acetyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic steps to increase yield and purity. Advanced techniques like continuous flow synthesis or green chemistry approaches might be employed to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The hydroxymethyl group in the compound can undergo oxidation to form a carboxyl group, potentially yielding 2-[5-[[3-(carboxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid.
Reduction: : The quinoline moiety can undergo reduction reactions, altering its aromaticity and potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Halogenating agents, nucleophiles
Major Products Formed from These Reactions
Aplicaciones Científicas De Investigación
2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid finds applications in several research areas:
Chemistry: : Studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential as an enzyme inhibitor or ligand for protein binding.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: : Potentially used in the development of novel materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid exerts its effects is largely dependent on its interactions with biological targets. Key mechanisms include:
Binding to Enzymes: : It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme's function.
Receptor Interactions: : It can act as a ligand for specific receptors, triggering signaling pathways that lead to physiological responses.
Cellular Uptake and Metabolism: : Its absorption, distribution, metabolism, and excretion (ADME) profiles influence its biological activity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Quinolinecarboxylic acid derivatives: : Share the quinoline structure but with variations in the functional groups.
Sulfonylphenylacetic acids: : Similar sulfonyl and acetic acid functionalities but different aromatic cores.
Methoxyphenylacetic acids: : Contain methoxy and acetic acid groups with different core structures.
Uniqueness
What sets 2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid apart is its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its quinoline-sulfonyl-methoxy combination is particularly rare, making it a valuable compound for specific niche research areas.
Conclusion
This compound stands out due to its unique chemical structure and diverse potential applications in science and industry. Its synthesis, reactivity, and biological activities make it an intriguing subject for ongoing research.
Propiedades
IUPAC Name |
2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-26-18-7-6-16(9-15(18)10-19(22)23)27(24,25)20-11-13(12-21)8-14-4-2-3-5-17(14)20/h2-7,9,13,21H,8,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIYJKDAOIMODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC3=CC=CC=C32)CO)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(5-Methylpyridin-3-yl)ethyl]-3-(2-methylsulfonylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B6972827.png)

![1-[2-[4-(1-Methylpyrazol-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6972852.png)
![N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6972863.png)
![N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-3-methylpyridazine-4-carboxamide](/img/structure/B6972870.png)
![3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972878.png)
![3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B6972885.png)
![N-[1-(2,2-difluoroethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B6972890.png)

![3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide](/img/structure/B6972902.png)
![N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide](/img/structure/B6972920.png)
![7-[2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carbonyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972925.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6972942.png)
